molecular formula C10H12BrN B1308309 (3-Bromophenyl)(cyclopropyl)methanamine CAS No. 536694-26-5

(3-Bromophenyl)(cyclopropyl)methanamine

Cat. No. B1308309
M. Wt: 226.11 g/mol
InChI Key: LWGOWJNHCOOGOG-UHFFFAOYSA-N
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Description

The compound "(3-Bromophenyl)(cyclopropyl)methanamine" is a chemical entity that is not directly mentioned in the provided papers. However, the papers do discuss related compounds that share some structural features, such as a bromophenyl moiety and an amine group. For instance, the first paper describes the synthesis of methyl 1-amino-3-(4-bromophenyl)cyclopentanecarboxylate, which is an intermediate for S1P1 receptor agonists . The second paper discusses the synthesis of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine, a compound synthesized via a polyphosphoric acid condensation route . These compounds are relevant as they provide insight into the synthetic strategies that could potentially be applied to the synthesis of "(3-Bromophenyl)(cyclopropyl)methanamine".

Synthesis Analysis

The synthesis of related compounds involves multi-step processes that yield high enantiomeric and diastereomeric excesses. For example, the synthesis of the S1P1 receptor agonist intermediates is achieved in gram quantities with high stereochemical purity, as demonstrated by the synthesis of ((1R,3R)-1-amino-3-(4-octylphenyl)cyclopentyl)methanol . This suggests that the synthesis of "(3-Bromophenyl)(cyclopropyl)methanamine" could also be approached with a focus on achieving high stereochemical control. The second paper does not provide a direct synthesis route for our compound of interest but indicates that polyphosphoric acid condensation can be a viable synthetic route for compounds containing an amine group .

Molecular Structure Analysis

While the molecular structure of "(3-Bromophenyl)(cyclopropyl)methanamine" is not analyzed in the provided papers, the structural analyses of similar compounds can offer insights. The stereochemistry of the intermediates for S1P1 receptor agonists is crucial, as indicated by the high enantiomeric and diastereomeric excesses achieved in their synthesis . The oxadiazole compound synthesized in the second paper was characterized using various spectroscopic techniques, which could be applicable for the structural characterization of "(3-Bromophenyl)(cyclopropyl)methanamine" .

Chemical Reactions Analysis

The papers do not detail chemical reactions specifically for "(3-Bromophenyl)(cyclopropyl)methanamine", but they do describe reactions for structurally related compounds. The synthesis of S1P1 receptor agonist intermediates involves multiple steps, including the formation of a cyclopentyl ring and the introduction of an amino group . The oxadiazole compound is synthesized through a condensation reaction, which could suggest potential reactivity for the amine group in "(3-Bromophenyl)(cyclopropyl)methanamine" .

Physical and Chemical Properties Analysis

The physical and chemical properties of "(3-Bromophenyl)(cyclopropyl)methanamine" are not directly reported in the papers. However, the high enantiomeric and diastereomeric excesses of the synthesized intermediates suggest that the physical properties such as melting points and solubilities could be significantly influenced by the stereochemistry of the compound . The oxadiazole compound's characterization techniques, including FT-IR, DSC, NMR, and Mass spectrometry, could be used to deduce the physical and chemical properties of "(3-Bromophenyl)(cyclopropyl)methanamine" .

Scientific Research Applications

Synthesis Techniques and Chemical Reactions

  • The reaction of 1-bromo-2-(1-isothiocyanatoalkyl)benzenes, easily derived from (2-bromophenyl)methanamine, with butyllithium leads to the formation of 2,3-dihydro-1H-isoindole-1-thiones, showcasing a method for creating complex heterocyclic structures (Kobayashi et al., 2013).
  • A study detailed the synthesis of quinazolines from 1-(2-bromophenyl)methanamines and amidines or imidates, using copper(I) iodide as a catalyst. This process highlights the utility of bromophenyl methanamines in constructing pharmacologically relevant quinazoline derivatives (Omar et al., 2014).

Safety And Hazards

The safety data sheet for “(3-Bromophenyl)(cyclopropyl)methanamine” indicates that it is classified as a non-combustible solid . More detailed safety information should be available in the material safety data sheet (MSDS) .

properties

IUPAC Name

(3-bromophenyl)-cyclopropylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN/c11-9-3-1-2-8(6-9)10(12)7-4-5-7/h1-3,6-7,10H,4-5,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWGOWJNHCOOGOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C2=CC(=CC=C2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50398500
Record name (3-Bromophenyl)(cyclopropyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50398500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Bromophenyl)(cyclopropyl)methanamine

CAS RN

536694-26-5
Record name (3-Bromophenyl)(cyclopropyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50398500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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